Sel de 2-méthoxy-4-nitrobenzènediazonium

Vue d'ensemble

Description

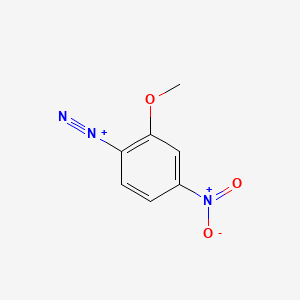

2-methoxy-4-nitrobenzenediazonium is the aromatic diazonium ion formed from diazotisation of 2-methoxy-4-nitroaniline. The 5-sulfonaphthalene-1-sulfonate salt is the biological stain 'fast red B'

Applications De Recherche Scientifique

Agent de transfert de diazonium pour les amines primaires aryliques

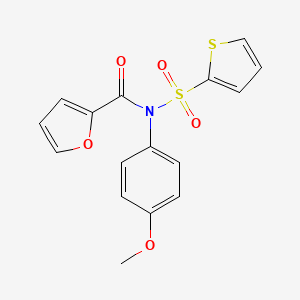

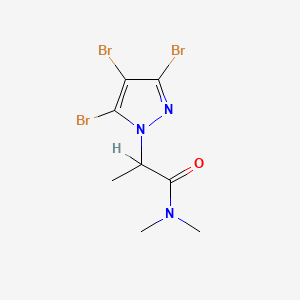

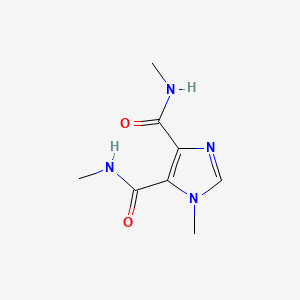

Le sel de 2-méthoxy-4-nitrobenzènediazonium a été identifié comme un agent de transfert de diazonium pratique pour les amines primaires aryliques. Cette application exploite la tautomérie des 1,3-diaryltriazènes, permettant l'iodation et l'arylation désaminantes des arylamines sans diazotation directe. Le processus facilite le transfert du groupe diazonium aux amines primaires aryliques, ce qui peut être une étape précieuse en chimie organique synthétique {svg_1}.

Synthèse des 1,3-diaryltriazènes

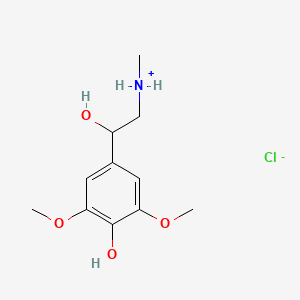

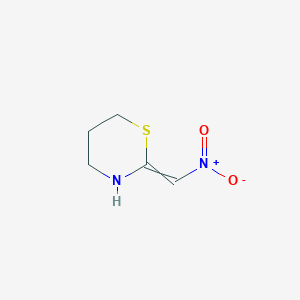

Le composé est utilisé dans la préparation de 1,3-diaryltriazènes à partir d'amines primaires aryliques. Ces triazènes existent sous forme de tautomères « azo-transfer », où le groupe 2-méthoxy-4-nitrophényle est présent sur l'atome d'azote saturé. Cela forme une liaison hydrogène entre le groupe 2-méthoxy et la partie N–H, ce qui est important dans l'étude de la tautomérie et de ses effets sur la réactivité chimique {svg_2}.

Transformations désaminantes

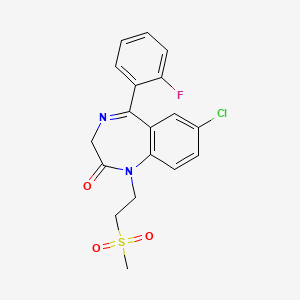

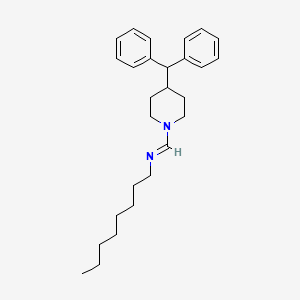

Les chercheurs ont démontré l'utilité du this compound dans les transformations désaminantes. Cela implique l'élimination d'un groupe amino d'une arylamine, suivie de l'introduction d'autres groupes fonctionnels. De telles transformations sont cruciales pour la modification des structures chimiques dans les produits pharmaceutiques et les produits agrochimiques {svg_3}.

Précurseur d'halogénures d'aryle

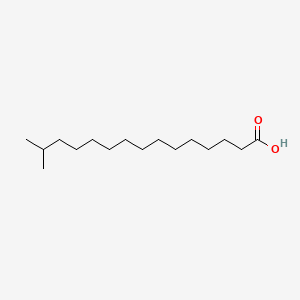

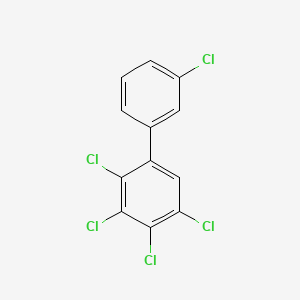

Le sel de diazonium sert de précurseur pour la synthèse d'halogénures d'aryle. Les halogénures d'aryle sont fondamentaux en synthèse organique et sont utilisés dans diverses réactions de couplage croisé pour créer des molécules complexes. Cette application est particulièrement pertinente dans le développement de nouveaux matériaux et d'ingrédients pharmaceutiques actifs {svg_4}.

Groupe protecteur pour les dérivés d'amine

Il a été étudié comme groupe protecteur pour les dérivés d'amine. Les groupes protecteurs sont essentiels dans les synthèses organiques en plusieurs étapes car ils empêchent certains groupes fonctionnels de réagir prématurément. Le sel de diazonium peut être utilisé pour protéger le groupe amine pendant les séquences de réaction complexes {svg_5}.

Liaison pour les matériaux supportés sur polymère

Le composé diazonium est également exploré comme liaison pour les matériaux supportés sur polymère. Cette application est importante dans le domaine de la science des matériaux, où le composé peut être utilisé pour fixer des molécules actives à des polymères, créant des matériaux fonctionnalisés pour diverses applications industrielles {svg_6}.

Safety and Hazards

While specific safety and hazards information for 2-Methoxy-4-nitrobenzenediazonium is not available in the search results, general safety measures for handling chemicals should be followed. These include avoiding dust formation, avoiding inhalation or ingestion, and wearing appropriate personal protective equipment .

Mécanisme D'action

Target of Action

The primary targets of 2-Methoxy-4-nitrobenzenediazonium are primary arylamines . Arylamines are organic compounds that contain an amino group (-NH2) attached to a phenyl group, and they play a crucial role in the synthesis of a wide range of chemical compounds.

Mode of Action

2-Methoxy-4-nitrobenzenediazonium interacts with its targets through a process known as tautomerism of 1,3-diaryltriazenes . In this process, 1,3-diaryltriazenes, prepared from a 2-methoxy-4-nitrobenzenediazonium salt and primary arylamines, exist as ‘‘azo-transfer’’ tautomers . This means that the 2-methoxy-4-nitrophenyl group is present on the saturated nitrogen atom and forms a hydrogen bond between the 2-methoxy group and the N–H moiety .

Biochemical Pathways

It has been demonstrated that the compound can act as a practical diazonium-transfer agent for primary arylamines via tautomerism of the 1,3-diaryltriazenes . This suggests that it may influence the synthesis of other compounds in these pathways.

Pharmacokinetics

It’s important to note that the starting 2-methoxy-4-nitrophenylamine can be easily recovered after the reactions , which might suggest a potential for reuse and a complex metabolic pathway.

Result of Action

The result of the action of 2-Methoxy-4-nitrobenzenediazonium is the deaminative iodination and arylation of the arylamines without direct diazotization . This means that the compound can facilitate the introduction of iodine or aryl groups into other molecules without the need for direct diazotization, a process that involves the conversion of primary aromatic amines into diazonium salts.

Action Environment

The action of 2-Methoxy-4-nitrobenzenediazonium can be influenced by various environmental factors. For instance, the tautomeric equilibrium of 1,3-diaryltriazenes can be controlled, allowing one of the isomers to be selectively utilized for organic synthesis . .

Analyse Biochimique

Biochemical Properties

2-Methoxy-4-nitrobenzenediazonium plays a significant role in biochemical reactions, particularly in the formation of azo compounds. It interacts with primary arylamines via tautomerism of 1,3-diaryltriazenes, facilitating deaminative iodination and arylation of arylamines without direct diazotization . The compound’s interaction with enzymes and proteins is primarily through its diazonium group, which can form covalent bonds with nucleophilic sites on biomolecules, leading to the formation of stable azo compounds.

Cellular Effects

The effects of 2-Methoxy-4-nitrobenzenediazonium on various types of cells and cellular processes are profound. It influences cell function by modifying proteins and enzymes through covalent bonding, which can alter their activity and function. This compound can impact cell signaling pathways, gene expression, and cellular metabolism by forming stable azo compounds with cellular biomolecules .

Molecular Mechanism

At the molecular level, 2-Methoxy-4-nitrobenzenediazonium exerts its effects through electrophilic aromatic substitution reactions. The diazonium group of the compound acts as an electrophile, forming covalent bonds with nucleophilic sites on biomolecules. This interaction can lead to enzyme inhibition or activation, depending on the nature of the biomolecule involved. Additionally, the formation of stable azo compounds can result in changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Methoxy-4-nitrobenzenediazonium change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially in the presence of light and heat. Long-term exposure to 2-Methoxy-4-nitrobenzenediazonium can lead to cumulative effects on cellular function, including alterations in enzyme activity and gene expression .

Dosage Effects in Animal Models

The effects of 2-Methoxy-4-nitrobenzenediazonium vary with different dosages in animal models. At low doses, the compound can effectively modify target biomolecules without causing significant toxicity. At high doses, 2-Methoxy-4-nitrobenzenediazonium can exhibit toxic effects, including enzyme inhibition, disruption of cellular metabolism, and adverse effects on organ function .

Metabolic Pathways

2-Methoxy-4-nitrobenzenediazonium is involved in various metabolic pathways, primarily through its interaction with enzymes involved in the synthesis and degradation of azo compounds. The compound can affect metabolic flux and metabolite levels by modifying key enzymes in these pathways. Additionally, it can interact with cofactors required for enzyme activity, further influencing metabolic processes .

Transport and Distribution

Within cells and tissues, 2-Methoxy-4-nitrobenzenediazonium is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its activity and function. The compound’s distribution is also influenced by its chemical properties, such as solubility and stability .

Subcellular Localization

The subcellular localization of 2-Methoxy-4-nitrobenzenediazonium is determined by its chemical properties and interactions with cellular components. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect the compound’s activity and function, as it interacts with specific biomolecules within these compartments .

Propriétés

IUPAC Name |

2-methoxy-4-nitrobenzenediazonium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N3O3/c1-13-7-4-5(10(11)12)2-3-6(7)9-8/h2-4H,1H3/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCONCWPZAHEPSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)[N+](=O)[O-])[N+]#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N3O3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10872275 | |

| Record name | Benzenediazonium, 2-methoxy-4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10872275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27761-26-8 | |

| Record name | Fast Red B | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27761-26-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenediazonium, 2-methoxy-4-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027761268 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenediazonium, 2-methoxy-4-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenediazonium, 2-methoxy-4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10872275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methoxy-4-nitrobenzenediazonium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.205 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 2-methoxy-4-nitrobenzenediazonium salt interact with primary arylamines?

A1: 2-Methoxy-4-nitrobenzenediazonium salt reacts with primary arylamines to form 1,3-diaryltriazenes. Interestingly, these triazenes exist as "azo-transfer" tautomers. This means the 2-methoxy-4-nitrophenyl group is not statically bound but can transfer its diazo group to other molecules. [] This unique property allows for indirect diazotization reactions with primary arylamines, expanding the synthetic possibilities.

Q2: What are the applications of this "azo-transfer" tautomerism in organic synthesis?

A2: The "azo-transfer" tautomerism exhibited by the 1,3-diaryltriazenes formed from 2-methoxy-4-nitrobenzenediazonium salt enables valuable synthetic transformations. One example is deaminative iodination of arylamines. [] Instead of direct diazotization, which can be harsh and require specific conditions, this method utilizes the in-situ generated diazonium species from the tautomer to introduce iodine into the aromatic ring. This approach offers a milder and potentially more efficient alternative for specific chemical modifications. Additionally, it can be applied to deaminative arylation, further broadening the scope of accessible compounds. []

Q3: Has 2-methoxy-4-nitrobenzenediazonium salt been utilized in other research areas besides organic synthesis?

A3: Yes, research shows that 2-methoxy-4-nitrobenzenediazonium salt has been used for the functionalization of carbon powder. [] This process involves the reduction of 2-methoxy-4-nitrobenzenediazonium-1,5-naphthalenedisulfonate salt in the presence of hypophosphorous acid, leading to the attachment of 2-methoxy-4-nitrophenyl groups onto the carbon surface. This modification of carbon powder can potentially alter its electrochemical properties and open avenues for applications in areas like sensor development or electrocatalysis.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(2-Hydroxyethyl)amino]-3-(2-nitro-1h-imidazol-1-yl)propan-2-ol](/img/structure/B1210877.png)